molecular formula C8H7NO6S B14256971 2-Carbamoyl-5-sulfobenzoic acid CAS No. 357922-47-5

2-Carbamoyl-5-sulfobenzoic acid

Cat. No.: B14256971
CAS No.: 357922-47-5
M. Wt: 245.21 g/mol
InChI Key: FLXIOEZRDKKOOK-UHFFFAOYSA-N
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Description

2-Carbamoyl-5-sulfobenzoic acid is a benzoic acid derivative featuring a carbamoyl (-CONH₂) group at the ortho (2nd) position and a sulfonic acid (-SO₃H) group at the para (5th) position. Such characteristics make it relevant in pharmaceutical intermediates, coordination chemistry, and materials science.

Properties

CAS No.

357922-47-5

Molecular Formula

C8H7NO6S

Molecular Weight

245.21 g/mol

IUPAC Name

2-carbamoyl-5-sulfobenzoic acid

InChI

InChI=1S/C8H7NO6S/c9-7(10)5-2-1-4(16(13,14)15)3-6(5)8(11)12/h1-3H,(H2,9,10)(H,11,12)(H,13,14,15)

InChI Key

FLXIOEZRDKKOOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carbamoyl-5-sulfobenzoic acid typically involves the introduction of the carbamoyl and sulfonic acid groups onto a benzoic acid derivative. One common method involves the reaction of 2-aminobenzoic acid with sulfur trioxide to introduce the sulfonic acid group, followed by the reaction with phosgene or urea to introduce the carbamoyl group. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Carbamoyl-5-sulfobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonic acid group can be oxidized to form sulfonate derivatives.

    Reduction: The carbamoyl group can be reduced to form amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfonate derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

2-Carbamoyl-5-sulfobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Carbamoyl-5-sulfobenzoic acid involves its interaction with specific molecular targets. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, while the carbamoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(Methylamino)-5-sulfobenzoic Acid

  • Structure: Features a methylamino (-NHCH₃) group at position 2 and a sulfonic acid group at position 5.
  • Key Differences: Substituent Reactivity: The methylamino group is less polar than the carbamoyl group, reducing hydrogen-bonding capacity and solubility in polar solvents compared to 2-carbamoyl-5-sulfobenzoic acid. Acidity: The sulfonic acid group dominates acidity (pKa ~1–2), but the carbamoyl group in the target compound may slightly modulate acidity via resonance effects. Applications: Used in dye synthesis and as a ligand in metal complexes .

2-Chloro-5-sulfamoylbenzoic Acid Derivatives

  • Examples :
    • 2-Chloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid (CAS: 438030-95-6)
    • 2-Chloro-5-[(4-methanesulfonylphenyl)sulfamoyl]benzoic acid (CAS: 327079-55-0)
  • Key Differences :
    • Substituent Effects : Chlorine at position 2 increases electrophilicity, favoring nucleophilic substitution reactions, whereas the carbamoyl group in the target compound may participate in condensation or amidation reactions.
    • Biological Activity : Sulfamoyl derivatives are common in diuretic and antimicrobial agents, whereas carbamoyl-sulfobenzoic acids may target enzymes like carbonic anhydrase .

2-Amino-5-sulfobenzoic Acid Derivatives

  • Example: 2-Amino-5-methylbenzoic acid derivatives ().
  • Key Differences: Acid-Base Properties: The amino (-NH₂) group is basic (pKa ~9–10), contrasting with the neutral carbamoyl group. This alters solubility profiles and coordination behavior. Synthetic Utility: Amino groups are precursors for azo dyes, while carbamoyl groups are intermediates in urea-linked pharmaceuticals .

Physicochemical Data Comparison

Compound Substituent (Position 2) Substituent (Position 5) Molecular Formula Melting Point (°C) Key Applications
This compound -CONH₂ -SO₃H C₈H₇NO₅S Not reported Pharmaceutical intermediates (inferred)
2-(Methylamino)-5-sulfobenzoic acid -NHCH₃ -SO₃H C₈H₉NO₅S Not reported Dyes, ligands
2-Chloro-5-sulfamoylbenzoic acid -Cl -NHSO₂R (R=aryl/alkyl) C₇H₅ClNO₄S Varies by derivative Diuretics, antimicrobials
2-Amino-5-methylbenzoic acid -NH₂ -CH₃ C₈H₉NO₂ 214–216 (hydroxy variant, ) Dye precursors

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